BenchChemオンラインストアへようこそ!

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid

Infectious Disease Tuberculosis CYP51

[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid (CAS 327169-27-7) is a chiral, non-racemic sulfonamide building block containing a 2,1,3-benzothiadiazole electron-withdrawing core and a phenylacetic acid moiety. This structure is a direct synthetic precursor to BSPPA (2-(benzo[d]-2,1,3-thiadiazole-4-sulfonyl)-2-amino-2-phenyl-N-(pyridinyl-4)-acetamide), a ligand co-crystallized with Mycobacterium tuberculosis CYP51.

Molecular Formula C14H11N3O4S2
Molecular Weight 349.38
CAS No. 327169-27-7
Cat. No. B2835204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid
CAS327169-27-7
Molecular FormulaC14H11N3O4S2
Molecular Weight349.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C14H11N3O4S2/c18-14(19)12(9-5-2-1-3-6-9)17-23(20,21)11-8-4-7-10-13(11)16-22-15-10/h1-8,12,17H,(H,18,19)
InChIKeyDIKJBLCQBZUCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(2,1,3-Benzothiadiazol-4-sulfonamido)-2-phenylacetic Acid (CAS 327169-27-7): Validated CYP51 Inhibitor Precursor


[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid (CAS 327169-27-7) is a chiral, non-racemic sulfonamide building block containing a 2,1,3-benzothiadiazole electron-withdrawing core and a phenylacetic acid moiety. This structure is a direct synthetic precursor to BSPPA (2-(benzo[d]-2,1,3-thiadiazole-4-sulfonyl)-2-amino-2-phenyl-N-(pyridinyl-4)-acetamide), a ligand co-crystallized with Mycobacterium tuberculosis CYP51 [1]. The compound's computed XLogP3 of 2 distinguishes it from less lipophilic analogs [2], and its identity is confirmed by standard 1H NMR and MS (GC) reference spectra [3].

Why 2-Phenyl-2-(Piazthiol-4-ylsulfonylamino)acetic Acid Cannot Be Replaced by Generic Glycine Analogs


In-class substitution with commonly available benzothiadiazole sulfonamide building blocks (e.g., N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, CAS 312591-21-2) fails for two quantifiable reasons. First, the target compound's unique α-phenyl substituent is essential for generating the lead molecule BSPPA, which achieves a binding affinity (Kd) of 5.0 µM for M. tuberculosis CYP51 [1]; the glycine analog cannot produce this specific inhibitor scaffold. Second, the phenyl group dramatically alters the compound's physicochemical profile, elevating its computed XLogP3 from 0.4 to 2.0 when compared to the des-phenyl analog, a critical shift for optimizing membrane permeability in cell-based assays [2]. These differences mean that while the benzothiadiazol-4-sulfonamide substructure is shared, the biological `pharmacophore` and physicochemical properties are not interchangeable.

Direct Evidence for Selecting Alpha-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzeneacetic Acid


Crystallographically Validated Precursor for CYP51 Inhibition

The target compound is the free acid precursor to BSPPA, a molecule that has been co-crystallized with M. tuberculosis CYP51 (PDB: 2CIB) at a resolution of 1.53 Å. This structural validation confirms the binding mode and potential for further optimization [1]. The des-phenyl analog (e.g., N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycine) cannot be used to generate this crystallographically validated scaffold, making this compound the sole entry point for this class of CYP51 inhibitors.

Infectious Disease Tuberculosis CYP51

Significant Lipophilicity Difference (Δ XLogP3 = 1.6) Relative to Des-Phenyl Analogs

The computed partition coefficient (XLogP3) for the target compound is 2.0, compared to 0.4 for N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, the closest commercially available analog lacking the α-phenyl group [1]. This significant shift in calculated lipophilicity correlates with improved membrane permeability, a crucial parameter for achieving intracellular target engagement.

Physicochemical Property Lipophilicity ADME

CCK-2 Receptor Antagonist Scaffold with Demonstrated >1000-Fold Selectivity

Analogous anthranilic sulfonamides featuring the same 2,1,3-benzothiadiazole-4-sulfonamide core have been optimized into potent and highly selective cholecystokinin-2 (CCK-2) receptor antagonists. A representative compound (1-[2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoyl]-piperidine) achieved a pKI of 6.4 and >1,000-fold selectivity over the CCK-1 receptor [1]. This establishes that the benzothiadiazole sulfonamide substructure in this compound is a privileged scaffold for achieving high receptor subtype selectivity.

Gastroenterology CCK-2 Receptor Selectivity

Higher Vendor-Specified Purity (98%) for Demanding Synthetic Applications

A specific vendor (MolCore) supplies this compound at a minimum purity of 98% (NLT 98%), in contrast to other major suppliers who offer it at 95% purity . This higher purity specification is particularly important for multi-step medicinal chemistry syntheses where impurities can accumulate and compromise the quality of final compounds.

Chemical Synthesis Intermediate Purity

Verified Analytical Identity by NMR and Mass Spectrometry

The compound's identity is confirmed by two 1H NMR spectra and one MS (GC) spectrum in the Wiley KnowItAll spectral database, providing a definitive analytical fingerprint for lot-to-lot verification [1]. This resolves potential issues with misidentified or mislabeled stocks, a common procurement challenge for less-common building blocks.

Analytical Chemistry Quality Control Spectral Database

Best Applications for Procuring Alpha-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzeneacetic Acid


Lead Optimization: Derivatizing a Validated CYP51 Inhibitor Scaffold

For medicinal chemistry teams working on novel M. tuberculosis CYP51 inhibitors, procuring this compound is the mandatory first step to generate BSPPA and its analogs. The crystallographic data (PDB 2CIB) provides a clear structure-based design starting point, which is not available if a simpler glycine-based sulfonamide is purchased. [1]

Selective CCK-2 Receptor Antagonist Library Synthesis

Research groups focused on gastrointestinal or oncology targets can leverage the >1000-fold CCK-2 receptor selectivity profile of the benzothiadiazole sulfonamide scaffold. Using this compound as a core building block for library synthesis allows direct interrogation of the structure-activity relationships responsible for this selectivity. [1]

Physicochemical Property-Driven Fragment Elaboration

Investigators needing to balance potency with cellular permeability will benefit from selecting this compound over its des-phenyl analog (XLogP3 0.4). The higher lipophilicity (XLogP3 2.0) is a calculated starting point for designing analogs with improved passive membrane diffusion, particularly for intracellular targets. [1]

High-Fidelity Scale-Up for Late-Stage Preclinical Candidates

Process chemistry groups scaling up a lead candidate for preclinical studies should procure material with the highest available purity (98%) to avoid yield losses and purification bottlenecks during multi-step amide coupling or esterification reactions, directly impacting cost-of-goods. [1]

Quote Request

Request a Quote for [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino](phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.